molecular formula C30H24F12N6P2Ru B1512865 Tris(2,2-bipyridyl-d8)ruthenium(ii)he CAS No. 67573-02-8

Tris(2,2-bipyridyl-d8)ruthenium(ii)he

Cat. No.: B1512865
CAS No.: 67573-02-8
M. Wt: 883.7 g/mol
InChI Key: KLDYQWXVZLHTKT-LUXBKWEBSA-N
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Description

Tris(2,2-bipyridyl-d8)ruthenium(ii)he is a useful research compound. Its molecular formula is C30H24F12N6P2Ru and its molecular weight is 883.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of Tris(2,2-bipyridyl-d8)ruthenium(II) is the electrochemical reactions that occur at the electrode-electrolyte interface . This compound, also known as a luminophore, plays a crucial role in the performance of electrochemiluminescence (ECL) based sensors in various analytical applications .

Mode of Action

Tris(2,2-bipyridyl-d8)ruthenium(II) interacts with its targets through a process called electrogenerated chemiluminescence (ECL). During ECL, a high-energy electron transfer reaction occurs between the electrochemically generated reactant species at or near the electrode surface. This reaction produces an excited state of the luminophore species, which results in the emission of light .

Biochemical Pathways

The key biochemical pathway involved in the action of Tris(2,2-bipyridyl-d8)ruthenium(II) is the electron transfer kinetics in the ECL process. The heterogeneous (or solid-state) ECL has enhanced the rate of the electron transfer kinetics and offers rapid response time . This is highly beneficial in point-of-care and clinical applications .

Result of Action

The result of the action of Tris(2,2-bipyridyl-d8)ruthenium(II) is the emission of light from the electrode-electrolyte interface. This light emission is used in various analytical applications such as immunoassay sensors, DNA sensors, aptasensors, bio-imaging, latent fingerprint detection, point-of-care testing, and detection of non-biomolecules .

Action Environment

The action, efficacy, and stability of Tris(2,2-bipyridyl-d8)ruthenium(II) can be influenced by various environmental factors. These include the properties of the electrode-electrolyte interface, the presence of other reactant species, and the conditions under which the ECL process is carried out .

Biochemical Analysis

Biochemical Properties

Tris(2,2-bipyridyl-d8)ruthenium(ii) hexafluorophosphate plays a significant role in biochemical reactions due to its ability to act as a luminophore in electrochemiluminescence (ECL) systems. It interacts with various enzymes, proteins, and other biomolecules, facilitating electron transfer reactions that result in light emission. For instance, it is commonly used in ECL-based immunoassays where it interacts with antibodies and DNA probes . The nature of these interactions involves the formation of excited-state luminophore species, which emit light upon returning to the ground state .

Cellular Effects

Tris(2,2-bipyridyl-d8)ruthenium(ii) hexafluorophosphate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the quenching of fluorescence in cellular environments, which can impact cell function . Additionally, its interaction with cellular components can lead to changes in metabolic activities and gene expression patterns .

Molecular Mechanism

The molecular mechanism of action of Tris(2,2-bipyridyl-d8)ruthenium(ii) hexafluorophosphate involves its ability to undergo electron transfer reactions, leading to the generation of excited-state species. These species can interact with biomolecules, resulting in enzyme inhibition or activation and changes in gene expression . The compound’s high quenching coefficient and its ability to form stable complexes with biomolecules are key factors in its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tris(2,2-bipyridyl-d8)ruthenium(ii) hexafluorophosphate can change over time. The compound is known for its stability, but it can degrade under certain conditions, affecting its long-term efficacy in biochemical assays . Studies have shown that prolonged exposure to light and heat can lead to the degradation of the compound, impacting its performance in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Tris(2,2-bipyridyl-d8)ruthenium(ii) hexafluorophosphate vary with different dosages in animal models. At lower doses, the compound is generally well-tolerated and effective in facilitating biochemical reactions. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that careful dosage control is essential for its safe use in animal studies .

Metabolic Pathways

Tris(2,2-bipyridyl-d8)ruthenium(ii) hexafluorophosphate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its electron transfer reactions. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . The compound’s role in these pathways is crucial for its function as a luminophore in ECL systems .

Transport and Distribution

Within cells and tissues, Tris(2,2-bipyridyl-d8)ruthenium(ii) hexafluorophosphate is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments . The compound’s distribution is essential for its effectiveness in biochemical assays and its ability to interact with target biomolecules .

Subcellular Localization

Tris(2,2-bipyridyl-d8)ruthenium(ii) hexafluorophosphate exhibits specific subcellular localization patterns, which can influence its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, affecting its interactions with biomolecules and its overall efficacy in biochemical reactions . Understanding its subcellular localization is crucial for optimizing its use in various applications .

Properties

IUPAC Name

ruthenium(2+);2,3,4,5-tetradeuterio-6-(3,4,5,6-tetradeuteriopyridin-2-yl)pyridine;dihexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C10H8N2.2F6P.Ru/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*1-7(2,3,4,5)6;/h3*1-8H;;;/q;;;2*-1;+2/i3*1D,2D,3D,4D,5D,6D,7D,8D;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDYQWXVZLHTKT-LUXBKWEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=NC(=C1[2H])C2=C(C(=C(C(=N2)[2H])[2H])[2H])[2H])[2H])[2H].[2H]C1=C(C(=NC(=C1[2H])C2=C(C(=C(C(=N2)[2H])[2H])[2H])[2H])[2H])[2H].[2H]C1=C(C(=NC(=C1[2H])C2=C(C(=C(C(=N2)[2H])[2H])[2H])[2H])[2H])[2H].F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24F12N6P2Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70746463
Record name Ruthenium(2+) hexafluorophosphate--(~2~H_8_)-2,2'-bipyridine (1/2/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

883.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67573-02-8
Record name Ruthenium(2+) hexafluorophosphate--(~2~H_8_)-2,2'-bipyridine (1/2/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(2,2'-bipyridyl-d8)ruthenium(II) hexafluorophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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